molecular formula C17H15N3O2S2 B2884737 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893972-77-5

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2884737
CAS No.: 893972-77-5
M. Wt: 357.45
InChI Key: NIABTVRAVRQIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigations targeting the central nervous system. Compounds within the 2,3-dihydroimidazo[2,1-b]thiazole class have been identified as potent ligands for the 5-HT6 receptor, a promising target for the treatment of cognitive disorders associated with Alzheimer's disease, schizophrenia, and other neuropsychiatric conditions . The structural motif of a sulfonamide group linked to a phenyl-dihydroimidazothiazole core is recognized for its potential in modulating key biological pathways. Beyond neurological applications, research into structurally related dihydroimidazothiazole derivatives has revealed a diverse profile of biological activities. For instance, certain derivatives have been explored for their anti-inflammatory properties , while others have shown potential as FLT3 inhibitors for application in acute myeloid leukemia research . More recently, the dihydroimidazothiazole scaffold has been utilized in the development of novel tyrosinase inhibitors, highlighting its versatility in drug discovery for dermatological conditions . This product is provided for research purposes to support such investigative work. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct necessary safety assessments prior to use.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-24(22,15-7-2-1-3-8-15)19-14-6-4-5-13(11-14)16-12-20-9-10-23-17(20)18-16/h1-8,11-12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIABTVRAVRQIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This method allows for the assembly of the imidazo[2,1-b]thiazole system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures around 100°C to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted sulfonamides.

Scientific Research Applications

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The table below highlights key structural and functional differences between N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide and related compounds:

Compound Name / Identifier Core Structure Key Functional Groups Molecular Formula Biological Activity Reference
This compound 2,3-Dihydroimidazo[2,1-b]thiazole Benzenesulfonamide C₁₈H₁₆N₃O₂S₂ Not explicitly stated; likely enzyme modulation
T0901317 Imidazo[2,1-b]thiazole Hexafluoro-hydroxypropane sulfonamide C₁₇H₁₂F₉NO₃S LXR agonist, RORα/γ inverse agonist
SRT1720 (HMDB0247660) Imidazo[2,1-b]thiazole Quinoxaline carboxamide, piperazine C₂₆H₂₄N₆OS SIRT1 activator
ND-11564 Imidazo[2,1-b]thiazole Trifluoromethylphenoxy carboxamide C₂₃H₁₉F₃N₄O₂S Anti-proliferative (cell-based assays)
3-(Imidazo[2,1-b]thiazol-6-yl)-coumarin Coumarin-imidazo[2,1-b]thiazole Coumarin ester C₁₄H₈N₂O₂S Antiviral (Parvovirus B19 inhibition)
Anti-urease derivatives (e.g., compound 9) Imidazo[2,1-b]thiazole Sulfonate/sulfamate groups Varies (e.g., C₁₈H₁₆N₄O₃S₂) Urease inhibition

Key Structural and Pharmacological Differences

Core Modifications: The 2,3-dihydroimidazo[2,1-b]thiazole core in the target compound introduces conformational rigidity compared to non-hydrogenated analogs like T0901315. This may enhance binding specificity to enzymatic pockets . SRT1720 replaces the sulfonamide with a quinoxaline carboxamide and adds a piperazine group, improving its solubility and SIRT1 activation potency (EC₅₀ ~ 0.16 μM) .

Functional Group Impact: Sulfonamide vs. Carboxamide: Sulfonamides (e.g., target compound, T0901317) generally exhibit stronger hydrogen-bonding capabilities with targets like LXR, whereas carboxamides (e.g., ND-11564, SRT1720) may prioritize hydrophobic interactions . Fluorinated Groups: T0901317’s hexafluoro-hydroxypropane moiety increases metabolic stability and lipophilicity (logP ~ 5.2), favoring blood-brain barrier penetration, unlike the target compound’s non-fluorinated benzenesulfonamide .

Biological Activity Trends :

  • Anti-Urease Activity : Sulfonate/sulfamate derivatives (e.g., compound 9) show IC₅₀ values < 10 μM against Helicobacter pylori urease, suggesting that the sulfonamide group in the target compound could be similarly effective .
  • Antiviral Activity : Coumarin-imidazothiazole hybrids demonstrate EC₅₀ values of 2–10 μM against Parvovirus B19, highlighting the scaffold’s versatility beyond sulfonamide applications .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Para-substitution on the phenyl ring (e.g., trifluoromethyl in ND-11564) enhances anti-proliferative activity, whereas meta-substitution (as in the target compound) may optimize steric compatibility with target enzymes .

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features an imidazo[2,1-b]thiazole ring fused with a phenyl group and a benzenesulfonamide moiety. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds with similar structural motifs possess notable antimicrobial activity. For instance, derivatives of the imidazo[2,1-b]thiazole have been shown to inhibit various bacterial strains effectively. The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for drug development targeting infections.

2. Anticancer Activity
this compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism of action may involve the inhibition of specific kinases or receptors implicated in tumor growth.

3. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
The compound's structural analogs have been identified as potent inhibitors of IDO, an enzyme that plays a crucial role in tumor immune evasion. Inhibition of IDO can enhance the immune response against tumors, suggesting that this compound could be beneficial in cancer immunotherapy.

Case Studies

  • In Vitro Studies
    • Cell Lines: Various studies have utilized cell lines such as HeLa and A549 to evaluate the cytotoxic effects of this compound.
    • IC50 Values: Preliminary results indicate IC50 values in the low micromolar range for several derivatives, suggesting potent biological activity against cancer cells.
  • Molecular Docking Studies
    • Docking simulations have revealed potential binding sites on key proteins involved in cancer progression and inflammation. These studies provide insights into the interactions at the molecular level, aiding in the optimization of the compound's pharmacological properties.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamideSimilar imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial activity
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineFused triazolo-pyrimidine structure; different heterocyclic compositionAnticancer properties
5-Chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidineContains chlorinated pyrimidine; distinct pharmacophoreAnticancer activity

Q & A

Q. What are the optimal conditions for synthesizing N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thioamide and α-haloketone precursors to form the imidazo[2,1-b]thiazole core, followed by sulfonamide coupling. Key parameters include:
  • Reaction Temperature : 80–100°C for cyclization (to avoid side products).
  • Solvents : Dimethylformamide (DMF) or dichloromethane for coupling steps.
  • Catalysts : Triethylamine (5–10 mol%) to facilitate sulfonamide bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm).
  • IR : Absorption bands at 1340 cm⁻¹ (S=O stretch) and 1650 cm⁻¹ (C=N of imidazothiazole).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ at m/z 394.1 .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase (CA) isoforms (e.g., CA IX/XII) .
  • Apoptosis Markers : Caspase-3/7 activation via luminescent assays .

Advanced Research Questions

Q. How can competing side reactions during sulfonamide coupling be minimized?

  • Methodological Answer : Competing acylation or oxidation can be mitigated by:
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during imidazothiazole synthesis.
  • Inert Atmosphere : Nitrogen/argon to prevent oxidation of thiazole sulfur.
  • Stepwise Monitoring : TLC or HPLC to track reaction progression and adjust stoichiometry .

Q. What structural modifications enhance selectivity for cancer-related targets (e.g., CA IX vs. CA II)?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increase CA IX affinity (IC₅₀ < 50 nM vs. >1 µM for CA II).
  • Hybrid Analogues : Fusion with naphthamide (e.g., N-(3-(imidazo[...]phenyl)-2-naphthamide ) improves membrane permeability and target engagement .

Q. How do researchers resolve discrepancies in reported antiproliferative data across studies?

  • Methodological Answer : Contradictions arise from assay conditions or cell line variability. Mitigation strategies include:
  • Standardized Protocols : Use identical cell passage numbers and serum concentrations.
  • Dose-Response Validation : IC₅₀ values should be confirmed via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Critical Analysis of Evidence

  • Mechanistic Insights : SIRT1 activation (EC₅₀ = 0.16 µM) links the compound to mitochondrial biogenesis, suggesting utility in oxidative injury models .
  • SAR Trends : Methyl substitution on the imidazothiazole core reduces cytotoxicity but improves solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.